molecular formula C9H13ClO B071691 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 166972-38-9

2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride

Cat. No. B071691
M. Wt: 172.65 g/mol
InChI Key: LCAKOBGONCQGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as norcamphor-2-carbonyl chloride and is a bicyclic compound that contains a carbonyl group. 2.1]heptane-2-carbonyl chloride.

Mechanism Of Action

The mechanism of action of 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride involves the formation of a reactive intermediate, which can undergo various reactions. The carbonyl group in the compound is highly reactive and can react with various nucleophiles, such as amines, alcohols, and thiols. The resulting products are often used in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride. However, it is known to be a potent reagent for the preparation of various compounds, and its use in organic synthesis has been extensively studied.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride in lab experiments include its high reactivity and versatility in organic synthesis. However, the compound is highly reactive and can be hazardous to handle. Additionally, its use is limited to organic synthesis and has no known medical applications.

Future Directions

There are several future directions for the research of 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride. One area of interest is the development of new synthetic methods that utilize the compound. Additionally, the compound's potential as a chiral auxiliary in asymmetric synthesis could be further explored. Finally, the compound's reactivity and versatility could be leveraged to develop new materials and compounds with unique properties.
Conclusion:
In conclusion, 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride is a unique chemical compound that has gained significant attention in scientific research. Its high reactivity and versatility in organic synthesis make it a valuable reagent for the preparation of various compounds. As research on the compound continues, its potential as a chiral auxiliary and in the development of new materials and compounds could be further explored.

Synthesis Methods

The synthesis of 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride involves the reaction of norcamphor with thionyl chloride. This reaction results in the formation of 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride and hydrogen chloride gas. The chemical reaction is as follows:

Scientific Research Applications

2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride has been extensively studied for its use in organic synthesis. It is commonly used as a reagent for the preparation of various compounds, including amino acids, peptides, and heterocyclic compounds. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

166972-38-9

Product Name

2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-methylbicyclo[2.2.1]heptane-2-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c1-9(8(10)11)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3

InChI Key

LCAKOBGONCQGOE-UHFFFAOYSA-N

SMILES

CC1(CC2CCC1C2)C(=O)Cl

Canonical SMILES

CC1(CC2CCC1C2)C(=O)Cl

synonyms

Bicyclo[2.2.1]heptane-2-carbonyl chloride, 2-methyl- (9CI)

Origin of Product

United States

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